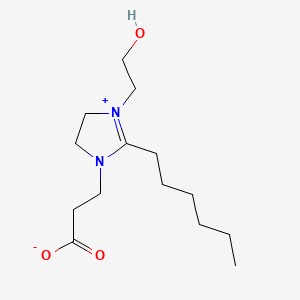
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound with a unique structure that combines various functional groups This compound is part of the imidazolium family, which is known for its diverse applications in chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2-bromohexane to introduce the hexyl group. This is followed by the reaction with ethyl bromoacetate to introduce the carboxyethyl group. The final step involves the reaction with ethylene oxide to introduce the hydroxyethyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with drugs.
Industry: Utilized in the production of ionic liquids and as a stabilizer in emulsions.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interaction with various molecular targets. The imidazolium ring can interact with nucleic acids and proteins, affecting their structure and function. The carboxyethyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of microbial growth or the stabilization of drug molecules in delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Vanillin acetate: An ester of vanillin used in flavorings and fragrances.
Methylammonium lead halide:
Uniqueness
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is unique due to its combination of functional groups, which provides it with diverse chemical reactivity and potential applications. Unlike diethyl malonate and vanillin acetate, which have more specific uses, this compound’s versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
68991-92-4 |
|---|---|
Molekularformel |
C14H26N2O3 |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
3-[2-hexyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-4-5-6-13-15(8-7-14(18)19)9-10-16(13)11-12-17/h17H,2-12H2,1H3 |
InChI-Schlüssel |
QQMSEIJLXRNKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


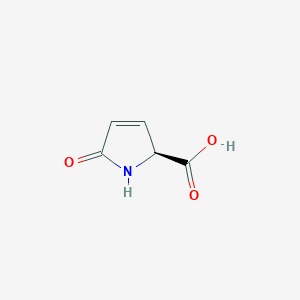
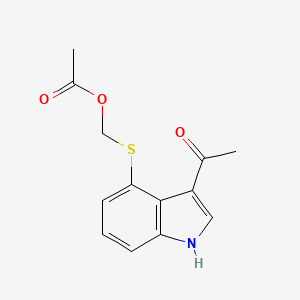
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)

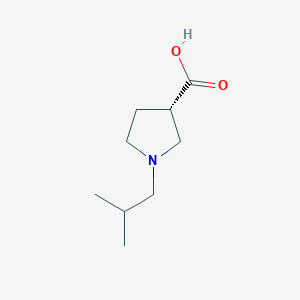


![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

![3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)

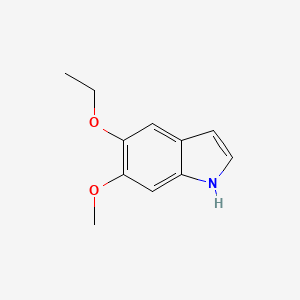

![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
